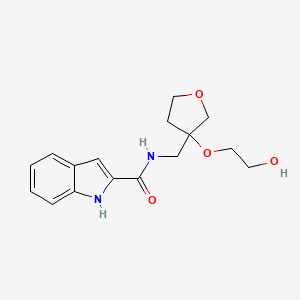
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide, also known as THF-AM-Ind, is a synthetic compound that has been developed for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide is not fully understood, but it is believed to act by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer and inflammation.
Biochemical and Physiological Effects:
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have antioxidant properties, which may help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable and has a long shelf life. However, there are some limitations to its use. N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide is not very water-soluble, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide in scientific research. One potential application is in the development of new anti-cancer drugs. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for further study. Additionally, N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Further research is needed to fully understand the potential of this compound in these and other areas of study.
Métodos De Síntesis
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a tetrahydrofuran ring, which is functionalized with an amide and indole group. The resulting compound is a white to off-white powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide has been shown to have potential applications in a variety of scientific research areas. It has been used in studies related to cancer, inflammation, and neurological disorders. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-6-8-22-16(5-7-21-11-16)10-17-15(20)14-9-12-3-1-2-4-13(12)18-14/h1-4,9,18-19H,5-8,10-11H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXZRZJCDFCKTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC3=CC=CC=C3N2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

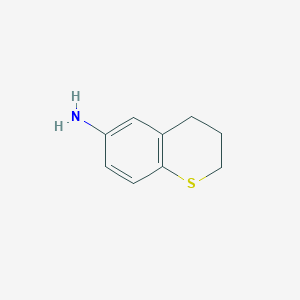
![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)
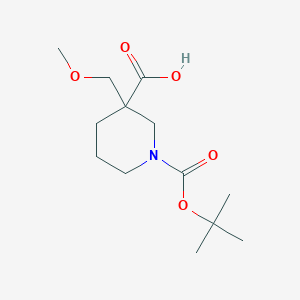
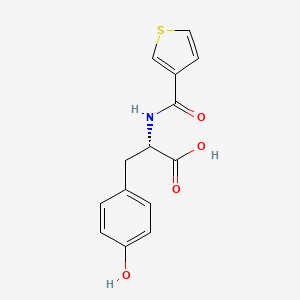
![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2358114.png)
![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)
![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)
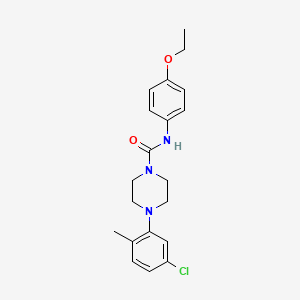
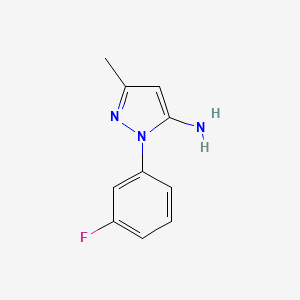


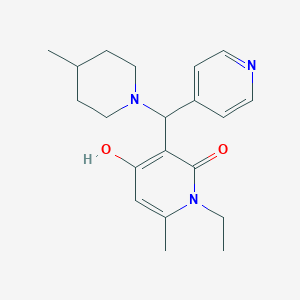
![2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2358129.png)